The synthesis of 9-cyclobutyl-9H-purin-6-amine typically involves multi-step organic reactions. One common method includes:
For large-scale production, continuous flow reactors may be utilized to ensure consistency and efficiency in yield and purity. This method allows for better control over reaction conditions and minimizes the risk of side reactions.
The molecular structure of 9-cyclobutyl-9H-purin-6-amine features:
Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to confirm the structure. Key signals would include:
9-Cyclobutyl-9H-purin-6-amine can participate in various chemical reactions:
Reagents such as potassium permanganate for oxidation or lithium aluminum hydride for reduction are frequently employed in these transformations.
The mechanism of action for 9-cyclobutyl-9H-purin-6-amine involves its interaction with biological targets such as enzymes or receptors. It may function as an inhibitor or activator depending on its specific molecular interactions. For example:
Detailed studies using techniques like X-ray crystallography or surface plasmon resonance would be necessary to elucidate these mechanisms further.
The compound's stability may vary based on environmental conditions such as pH and temperature, necessitating careful storage and handling protocols.
In pharmaceutical development, 9-cyclobutyl-9H-purin-6-amine serves as an intermediate in synthesizing other bioactive compounds, contributing to drug discovery efforts targeting various health conditions.
Adenosine receptors (ARs) regulate diverse physiological processes, making them attractive targets for neurological disorders and cancer. The 6-aminopurine core serves as a fundamental building block for AR antagonists, where N9 substitution patterns critically determine receptor subtype selectivity (A1, A2A, A2B, A3) and functional activity [4]. Cyclobutyl substitution at N9 enhances membrane permeability and imparts resistance to enzymatic deamination compared to smaller alkyl chains, as evidenced by the stability of cis-3-(6-amino-9H-purin-9-yl)cyclobutyl)methanol (CAS 125962-36-9) [8]. This stability translates to prolonged target engagement in preclinical models, particularly in oncology applications where adenosine-mediated immunosuppression compromises antitumor immunity. The three-dimensional structure of the cyclobutane ring may also facilitate unique interactions with allosteric binding pockets in AR subtypes, though crystallographic confirmation remains an active research area.
The cyclobutyl-purine motif demonstrates remarkable versatility in polypharmacology, enabling simultaneous modulation of structurally divergent targets:
Table 1: Molecular Properties of 9-Cyclobutyl-9H-purin-6-amine
Property | Value | Source |
---|---|---|
CAS Number | 125962-36-9 | [8] |
Molecular Formula | C₁₀H₁₃N₅O | [8] |
Molecular Weight | 219.24 g/mol | [8] |
IUPAC Name | [cis-3-(6-amino-9H-purin-9-yl)cyclobutyl]methanol | [8] |
SMILES | OC[C@H]1CC@@HC1 | [8] |
The cyclobutyl ring confers unique advantages over larger cycloalkyl groups: its ring strain (~110 kJ/mol) enhances reactivity without compromising stability, while its puckered conformation creates distinct pharmacophore vectors. These features are exploited in solid forms like US9840505B2, which protects purin-6-ylamino isoquinolinone derivatives for kinase inhibition . Additionally, the cyclobutane’s metabolic resilience addresses limitations observed in 9-(pyrrolidin-3-yl)-9H-purin-6-amine, which requires trihydrochloride salt formation (EVT-13609803) for adequate bioavailability [9]. Current research focuses on stereoselective synthesis of enantiopure cyclobutyl purines, as the spatial orientation of hydroxyl groups (e.g., in cis-3-(6-amino-9H-purin-9-yl)cyclobutyl)methanol) critically impacts target selectivity [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7